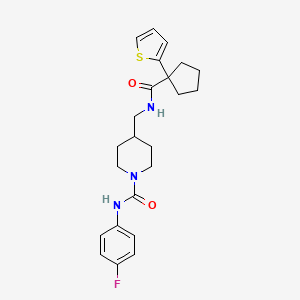

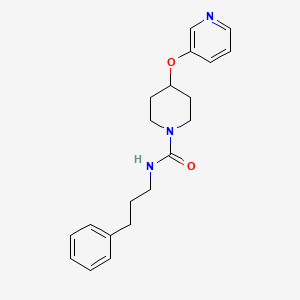

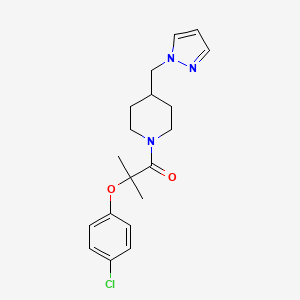

![molecular formula C12H15N3O2 B2947454 ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate CAS No. 4216-52-8](/img/structure/B2947454.png)

ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3O2/c1-2-17-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a melting point of 158-161 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique

Antineoplastic and Antifilarial Agents

The synthesis and biological activity of ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have been explored for their potential as antineoplastic and antifilarial agents. These compounds have demonstrated significant growth inhibition in L1210 cells and have shown to cause significant accumulation of these cells in mitosis due to their association with mitotic spindle poisoning. Some derivatives have also exhibited in vivo antifilarial activity against various adult worms, indicating their potential use in treating diseases caused by filarial infections (Ram et al., 1992).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of polymers derived from ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate and related compounds has revealed their potential for use in electroluminescent devices and displays. These materials exhibit good electrochemical activity, and their polymers can undergo color changes under different applied potentials, suggesting applications in smart windows, displays, and other electronic devices (Hu et al., 2013).

Photodegradation Studies

The study of photodegradation of ethyl N-phenyl-carbamate (EPC) has provided insights into the environmental stability and degradation pathways of carbamate pesticides. By understanding the photodegradation products and mechanisms, this research supports the development of more environmentally friendly pesticides and informs the environmental monitoring of these compounds (Beachell & Chang, 1972).

Anti-Helicobacter Pylori Agents

Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, including ethyl carbamate derivatives, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These findings are crucial for developing new treatments for infections caused by H. pylori, which is a significant factor in the development of gastric ulcers and cancer (Carcanague et al., 2002).

Multiresidue Analysis in Food

The development of analytical methods for detecting residues of pesticides, including carbamates, in fruits and vegetables, is vital for food safety and public health. The described multiresidue method enables the sensitive and selective determination of 74 pesticides, supporting regulatory compliance and monitoring programs for food safety (Ortelli et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzimidazole compounds often interact with biological targets such as tubulin and serine/threonine-protein kinase , which play crucial roles in cell division and signal transduction respectively.

Biochemical Pathways

The inhibition of tubulin polymerization affects the formation of the mitotic spindle, disrupting cell division. This can lead to cell death, particularly in rapidly dividing cells .

Result of Action

The ultimate effect of disrupting cell division is cell death, which can be beneficial in the treatment of diseases characterized by rapid cell division, such as cancer or certain infections .

Analyse Biochimique

Biochemical Properties

Ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in certain cell lines, this compound has been shown to upregulate or downregulate specific genes involved in cell cycle regulation and apoptosis . Additionally, it can impact metabolic processes by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its long-term effects on cellular function can vary, with some studies indicating potential degradation products that may have different biological activities . In vitro and in vivo studies have demonstrated that the compound’s effects can persist over time, influencing cellular processes even after prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, potentially altering metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments or tissues, influencing its biological activity. Studies have shown that the compound can accumulate in certain tissues, where it exerts its effects more prominently .

Propriétés

IUPAC Name |

ethyl N-[2-(1H-benzimidazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-2-17-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOVKDQYEYEALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

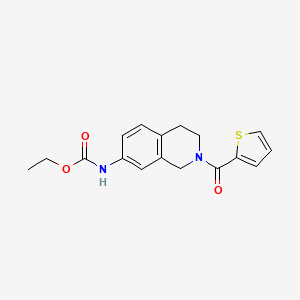

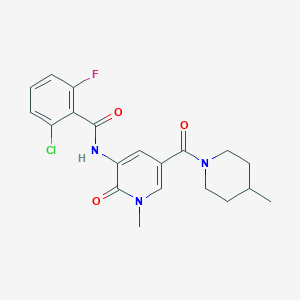

![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)

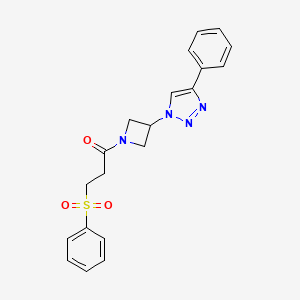

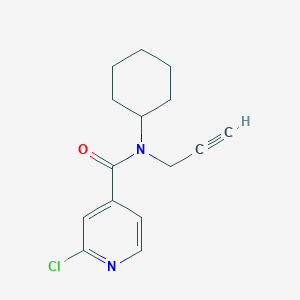

![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)

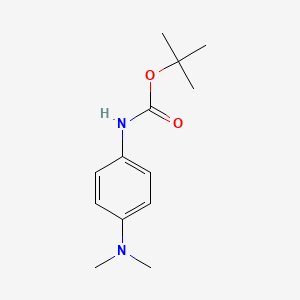

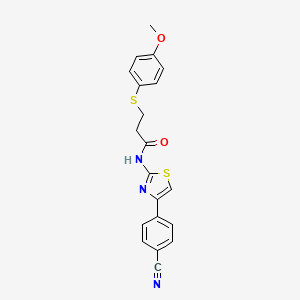

![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)

![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)